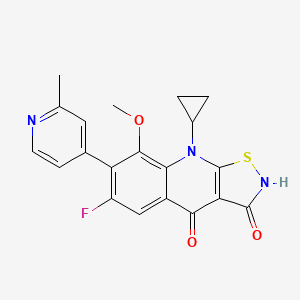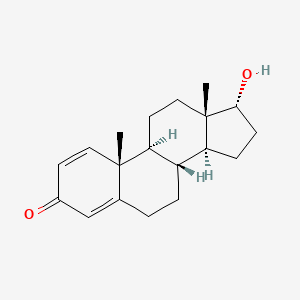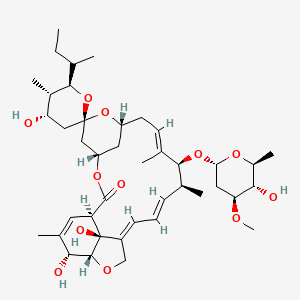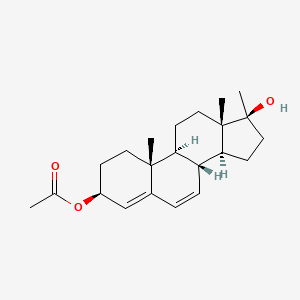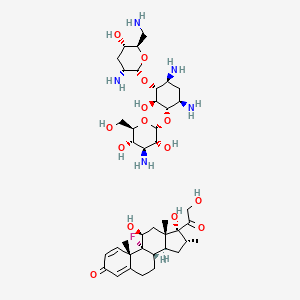
Unii-LV99ztj3GS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of GT-1282 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the bipiperidine core: This involves the reaction of 4-methyl-4-phenylpiperidine with pyridine-3-amine under specific conditions to form the bipiperidine structure.
Introduction of the carbonyl group: The bipiperidine intermediate is then reacted with a suitable reagent to introduce the carbonyl group, forming the final compound.
Industrial Production Methods
Industrial production of GT-1282 would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient reaction conditions and the use of advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
GT-1282 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: GT-1282 can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of GT-1282 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Applications De Recherche Scientifique
Mécanisme D'action
GT-1282 exerts its effects by binding to the CCR5 receptor on the surface of white blood cells. This binding inhibits the receptor’s activity, preventing it from interacting with its natural ligands. This inhibition can modulate the immune response, making GT-1282 a potential therapeutic agent for diseases involving the CCR5 receptor .
Comparaison Avec Des Composés Similaires
GT-1282 is unique among CCR5 antagonists due to its specific chemical structure and binding affinity. Similar compounds include:
Maraviroc: Another CCR5 antagonist used in the treatment of HIV/AIDS.
Vicriviroc: A CCR5 antagonist studied for its potential in treating HIV/AIDS.
Aplaviroc: A CCR5 antagonist that was investigated for HIV treatment but was discontinued due to safety concerns.
GT-1282 stands out due to its unique bipiperidine structure and its potential for reduced side effects compared to other CCR5 antagonists .
Propriétés
Formule moléculaire |
C30H37N5O2 |
|---|---|
Poids moléculaire |
499.6 g/mol |
Nom IUPAC |
(2,4-dimethyl-1-oxidopyridin-1-ium-3-yl)-[4-methyl-4-[4-(N-pyridin-3-ylanilino)piperidin-1-yl]piperidin-1-yl]methanone |
InChI |
InChI=1S/C30H37N5O2/c1-23-11-19-34(37)24(2)28(23)29(36)32-20-14-30(3,15-21-32)33-17-12-26(13-18-33)35(25-8-5-4-6-9-25)27-10-7-16-31-22-27/h4-11,16,19,22,26H,12-15,17-18,20-21H2,1-3H3 |
Clé InChI |
DDVVRHNNOPQPGB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=[N+](C=C1)[O-])C)C(=O)N2CCC(CC2)(C)N3CCC(CC3)N(C4=CC=CC=C4)C5=CN=CC=C5 |
Synonymes |
NIBR-1282 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



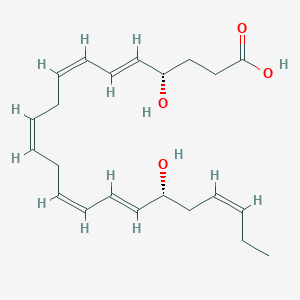
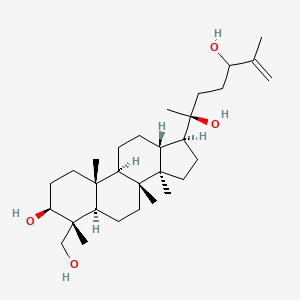
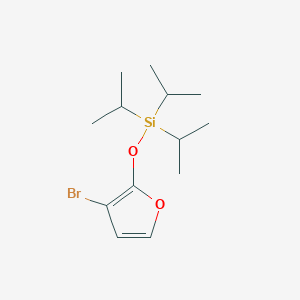
![[O-methyl-11C]2-{4-[4-(7-Methoxynaphthalen-1-yl)piperazin-1-yl]butyl}-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B1247191.png)
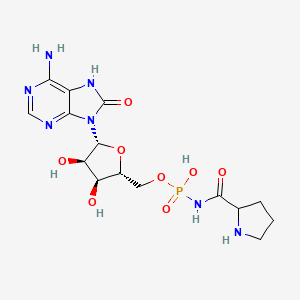
![oleanolic acid 3-O-[O-beta-D-glucopyranosyl-(1->4)-O-beta-D-glucopyranosyl-(1->3)-O-alpha-L-rhamnopyranosyl-(1->2)-alpha-L-arabinopyranoside]](/img/structure/B1247194.png)
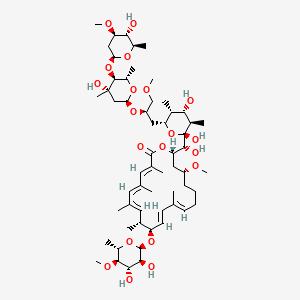
![[(2R,3R,4R,5R)-1,2,4,5,6-pentahydroxyhexan-3-yl] (2E,4S,5S,6E,8S,9S,10E,12S,13R,14S,16S,18S)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10-trienoate](/img/structure/B1247197.png)
![(1R,2R,8aS)-1-[(E)-6-[(1S)-2,2-dimethyl-6-methylidenecyclohexyl]-4-methylhex-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B1247198.png)
